![molecular formula C24H25N3O6S2 B2543404 Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate CAS No. 1223819-02-0](/img/no-structure.png)

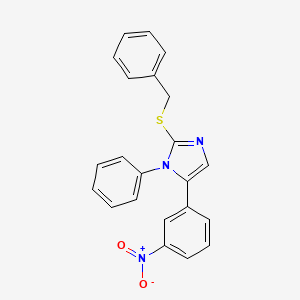

Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

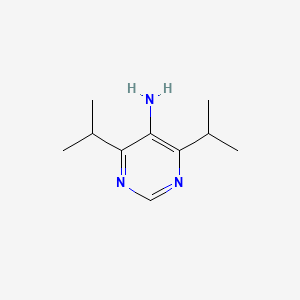

The compound contains several functional groups, including a sulfonyl group, a pyrimidinyl group, an acetyl group, and an amino group. It also contains a benzoate group, which is a common moiety in various pharmaceuticals and other organic compounds .

Molecular Structure Analysis

The molecular formula of the compound is C24H25N3O6S2, with an average mass of 515.602 Da . The structure would be quite complex due to the presence of multiple functional groups and a large number of atoms.Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the amino group could participate in acid-base reactions, the sulfonyl group could undergo various substitution reactions, and the pyrimidinyl group could be involved in nucleophilic aromatic substitution reactions .Applications De Recherche Scientifique

Chemical Synthesis and Optimization

- Synthesis Techniques : Innovative synthesis techniques for structurally complex sulfonamides and pyrimidines, which are core components of the target compound, have been developed. These methods often involve cyclization reactions and optimization of reaction conditions to improve yields and purity, which are crucial for potential applications in medicinal chemistry and material science (Ukrainets, I., et al., 2014; Xu, W., et al., 2018).

Biological Activities and Applications

- Antimicrobial Activity : Some derivatives of sulfonamides and pyrimidines exhibit significant antimicrobial activities against a range of pathogens. These compounds have been studied for their potential use as antibiotics or antifungal agents, highlighting the importance of chemical modifications to enhance biological activity (Ghorab, M., et al., 2017).

Environmental Impacts

- Herbicide Degradation : Studies on similar sulfonamide compounds used in agriculture, such as herbicides, have focused on their environmental fate, including degradation pathways in soil and water. These insights are critical for assessing the environmental impact of new chemicals and developing strategies for mitigating potential risks (Michael, J. L., 2003).

Novel Drug Synthesis

- Drug Discovery and Development : The synthesis of complex molecules like the target compound often plays a crucial role in drug discovery, particularly in the search for new therapeutic agents. Research on the synthesis of related compounds has led to the identification of potential inhibitors for key biological targets, underscoring the compound's relevance in pharmacological research (Gangjee, A., et al., 2008).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate involves the reaction of 4-butylbenzenesulfonyl chloride with 5-amino-2-mercaptobenzoic acid to form the intermediate compound, which is then reacted with 2-acetylamino-6-oxo-1,6-dihydropyrimidine-5-sulfanyl chloride to form the final product.", "Starting Materials": [ "4-butylbenzenesulfonyl chloride", "5-amino-2-mercaptobenzoic acid", "2-acetylamino-6-oxo-1,6-dihydropyrimidine-5-sulfanyl chloride", "Methyl benzoate" ], "Reaction": [ "Step 1: 4-butylbenzenesulfonyl chloride is reacted with 5-amino-2-mercaptobenzoic acid in the presence of a base such as triethylamine to form the intermediate compound 5-[(4-butylphenyl)sulfonyl]-2-mercaptobenzoic acid.", "Step 2: The intermediate compound is then reacted with 2-acetylamino-6-oxo-1,6-dihydropyrimidine-5-sulfanyl chloride in the presence of a base such as triethylamine to form the final product Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate.", "Step 3: The final product is purified by recrystallization or column chromatography." ] } | |

Numéro CAS |

1223819-02-0 |

Nom du produit |

Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate |

Formule moléculaire |

C24H25N3O6S2 |

Poids moléculaire |

515.6 |

Nom IUPAC |

methyl 2-[[2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |

InChI |

InChI=1S/C24H25N3O6S2/c1-3-4-7-16-10-12-17(13-11-16)35(31,32)20-14-25-24(27-22(20)29)34-15-21(28)26-19-9-6-5-8-18(19)23(30)33-2/h5-6,8-14H,3-4,7,15H2,1-2H3,(H,26,28)(H,25,27,29) |

Clé InChI |

YVKAWGJCZYMKEQ-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3C(=O)OC |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2543329.png)

![N-{4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)(pyridin-4-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B2543337.png)

![N-[[4-(2-Aminoethyl)phenyl]methyl]-8-fluoro-3,4-dihydro-2H-chromene-4-carboxamide;hydrochloride](/img/structure/B2543340.png)

![1-(4-Chlorophenyl)-2-((5-ethylthiophen-2-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2543342.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2543344.png)